molecular formula C6H6N4O B011217 3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI) CAS No. 102827-32-7

3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)

Cat. No.: B011217
CAS No.: 102827-32-7
M. Wt: 150.14 g/mol
InChI Key: LIYRDNBPLMHQIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetohydrazide with arylmethylene malononitriles in the presence of bases . This reaction leads to the formation of highly functionalized pyridine derivatives. Another method involves the reaction of cyanoacetohydrazide with aromatic aldehydes and malononitrile under basic conditions .

Industrial Production Methods

While specific industrial production methods for 2,4-diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FolD and its potential antiparasitic activity make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRDNBPLMHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Reactant of Route 2
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Reactant of Route 3
Reactant of Route 3
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Reactant of Route 4
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Reactant of Route 5
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Reactant of Route 6
3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)

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